molecular formula C13H21Cl2N3 B1410585 [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1993232-10-2

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B1410585
M. Wt: 290.23 g/mol
InChI Key: YWLYEYTZAURENU-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, also known as 2-IBEAD, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of benzimidazole, which is a heterocyclic aromatic compound. 2-IBEAD has been studied for its potential applications in drug development, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anticancer Potential

  • Benzimidazole derivatives have been explored for their anticancer properties. A study synthesizing various benzimidazole-thiazole derivatives, including those related to [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine, demonstrated promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antimicrobial Activity

  • Research into the antimicrobial properties of benzimidazole derivatives has shown significant potential. For instance, compounds synthesized from 1H-benzimidazole were found to exhibit good antibacterial and antifungal activities (Salahuddin et al., 2017).

Anti-Inflammatory Properties

  • The anti-inflammatory capabilities of benzimidazole compounds have been investigated, revealing that certain derivatives, like the N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) compounds, show good anti-inflammatory activity in rat models (KunnambathKrishnakumar et al., 2013).

Corrosion Inhibition

  • In the field of materials science, benzimidazole derivatives have been utilized as corrosion inhibitors. Studies have shown that these compounds, such as 2-aminomethyl benzimidazole and its derivatives, effectively inhibit mild steel corrosion in acidic media (Tang et al., 2013).

Cholinesterase Inhibitor Activity

  • Benzimidazole derivatives have been examined for their cholinesterase inhibitor activity. Research indicates that certain N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives display moderate acetylcholinesterase inhibitory activity and significant butyrylcholinesterase inhibitory activity, relevant in treating conditions like Alzheimer's disease (Coban et al., 2016).

properties

IUPAC Name

2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)7-8-14;;/h3-6,10H,7-9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLYEYTZAURENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

CAS RN

1993232-10-2
Record name 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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